Physicochemical Profile: Defining Solubility and Permeability Parameters for Assay Development
The compound's LogP value is 3.03, with a Molecular Weight of 263.72 g/mol . This LogP is intermediate within its analog series; for instance, the tert-butyl analog (2-(tert-butylamino)-3-chloronaphthalene-1,4-dione) has a predicted density of 1.26 g/cm³ and a higher boiling point (353.6ºC at 760 mmHg) [1], indicative of different physical properties. The specific LogP of 3.03 for the n-butylamino derivative directly informs solubility and permeability predictions for cell-based assays.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | LogP = 3.03 |
| Comparator Or Baseline | 2-(tert-butylamino)-3-chloronaphthalene-1,4-dione (CAS 4497-70-5); Density = 1.26 g/cm³; Boiling Point = 353.6ºC at 760 mmHg |
| Quantified Difference | Different physical properties (LogP vs. density/boiling point) |
| Conditions | Predicted/calculated properties (Source: Fluorochem, Chemsrc) |
Why This Matters
The defined LogP of 3.03 is essential for calculating compound concentration in DMSO stocks and predicting passive membrane permeability, allowing researchers to optimize assay conditions that a different analog might disrupt.
- [1] Chemsrc. 2-(tert-butylamino)-3-chloronaphthalene-1,4-dione (CAS 4497-70-5). View Source
